Home > Products > Building Blocks P9282 > 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride - 1233518-21-2

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

Catalog Number: EVT-1445221
CAS Number: 1233518-21-2
Molecular Formula: C6H7ClN4
Molecular Weight: 170.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile

    Compound Description: This compound is a potent and selective JAK1 inhibitor, demonstrating efficacy in animal models of rheumatoid arthritis. It exhibits an IC50 value of 8.5 nM against JAK1 with a 48-fold selectivity over JAK2 []. The compound also demonstrated favorable pharmacokinetic properties in preclinical studies [].

    Relevance: This compound shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure with 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. The addition of a methyl group to the amine and the presence of the (R)-5-azaspiro[2.4]heptane-3-propanenitrile substituent contribute to its specific JAK1 inhibitory activity [].

1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)

    Compound Description: PF-06651600 is a highly selective and orally active JAK3 inhibitor, achieving its specificity through covalent interaction with a unique cysteine residue (Cys-909) in JAK3 []. This compound exhibits potent in vivo efficacy and a favorable safety profile, making it suitable for clinical evaluation in humans [].

    Relevance: This compound, like 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, contains the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. The (2S,5R)-2-methylpiperidin-1-yl)prop-2-en-1-one substituent at the amine position contributes to its JAK3 selectivity and potency [].

3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)

    Compound Description: CP-690,550 is a clinically relevant JAK3 inhibitor with specific stereochemistry crucial for its activity []. Only the 3R,4R enantiomer effectively blocks JAK3-dependent STAT5 phosphorylation []. While demonstrating high selectivity for JAK family kinases, this compound also displays some affinity for STE7 and STE20 kinase subfamilies [].

    Relevance: This compound shares the central 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure with 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. The 3R,4R-4-methyl-3-(methyl)piperidin-1-yl)-3-oxopropanenitrile substituent at the amine determines its JAK3 inhibitory activity and selectivity profile [].

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

    Compound Description: AZD5363 is an orally bioavailable and potent inhibitor of Akt kinases, demonstrating improved potency and reduced hERG affinity compared to earlier analogues []. It exhibits good preclinical drug metabolism and pharmacokinetic properties []. In vivo studies show that AZD5363 effectively reduces Akt phosphorylation and downstream biomarkers, resulting in tumor growth inhibition in a breast cancer xenograft model [].

    Relevance: This compound, like 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, possesses the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. Its specific Akt inhibitory activity and pharmacokinetic profile are attributed to the (1S)-1-(4-chlorophenyl)-3-hydroxypropyl]piperidine-4-carboxamide substituent at the amine position [].

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

    Compound Description: PF-06459988 is a potent and irreversible inhibitor of T790M-containing EGFR mutants with significant selectivity over wild-type EGFR []. It demonstrates minimal intrinsic chemical reactivity and reduced proteome reactivity compared to earlier irreversible EGFR inhibitors [].

    Relevance: This compound, while still based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, differs significantly from 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride in its substitution pattern. The presence of chlorine at position 5, the (1-methyl-1H-pyrazol-4-yl)amino group at position 2, and the complex (3R,4R)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one substituent linked through an oxygen atom at position 4 contribute to its unique EGFR inhibitory profile [].

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid

    Compound Description: This compound acts as an antitumor agent primarily targeting thymidylate synthase rather than purine synthesis []. It is considered a promising candidate for clinical evaluation [].

    Relevance: This compound shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure with 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. The presence of a 2-amino-3,4-dihydro-4-oxo-ethyl benzoyl-L-glutamic acid substituent at position 5 of the pyrrolo[2,3-d]pyrimidine ring system is responsible for its thymidylate synthase inhibitory activity [].

References:[8] https://www.semanticscholar.org/paper/768561d85a6f73a085c0fa48ba19a622b834b553[10] https://www.semanticscholar.org/paper/60ca3fe4c244e53724a19221dca2510ae537e4c2 [] https://www.semanticscholar.org/paper/d507ee480f737046929d4a75f8b2c62d299f060e [] https://www.semanticscholar.org/paper/a4d27ecf75f4522f4c084ebde27168475432394a [] https://www.semanticscholar.org/paper/6aecb52dc77e58ef105413ba08e151676abf2524[18] https://www.semanticscholar.org/paper/9ffb9781ad0fa0be3623715fd422d203a80a8c27

Overview

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a compound classified under the pyrrolo[2,3-d]pyrimidine family, which are aromatic heteropolycyclic compounds. This compound is known for its potential pharmaceutical applications, particularly in the field of medicinal chemistry. It is characterized by a unique bicyclic structure that incorporates nitrogen atoms within its rings, contributing to its biological activity and chemical properties.

Source and Classification

The compound can be identified by its chemical formula C10H9N5C_{10}H_{9}N_{5} and is often referred to in various contexts related to drug development and synthesis. It falls under the category of small molecules and is primarily used in experimental settings for research purposes. The structural classification places it within organoheterocyclic compounds, specifically as a pyrrolopyrimidine derivative, which is significant for its interactions with biological targets .

Synthesis Analysis

Methods

The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride can be achieved through several methods, with a focus on multistep synthetic pathways that involve the construction of the pyrrolo[2,3-d]pyrimidine framework. One notable method involves the reaction of appropriate precursors under controlled conditions to facilitate the formation of the bicyclic structure.

  1. Starting Materials: Typically includes pyrimidine derivatives and other nitrogen-containing compounds.
  2. Reagents: Common reagents include phosphorus oxychloride for chlorination steps and various bases such as diisopropylethylamine to facilitate reactions.
  3. Conditions: Reactions are often conducted in inert atmospheres to prevent oxidation and moisture interference, with temperature variations tailored to optimize yield .

Technical Details

The synthesis may also involve intermediate compounds that are crucial for achieving the final product. For instance, the transformation of simpler nitrogenous bases into more complex structures through cyclization reactions is a common strategy. Techniques such as chromatography may be employed for purification post-synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride features a bicyclic system comprising a pyrrole ring fused with a pyrimidine ring. The specific arrangement of nitrogen atoms at positions 1, 5, and 7 contributes to its unique reactivity profile.

  • Molecular Formula: C10H9N5C_{10}H_{9}N_{5}
  • Molecular Weight: Approximately 189.21 g/mol
  • Structural Representation:
    • IUPAC Name: 7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • SMILES Notation: C1=CC(=N2C(=C1)N=C(N2)N)C(=C(N)C=N)N

This structure allows for various interactions within biological systems, particularly with enzymes and receptors .

Chemical Reactions Analysis

Reactions

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride participates in several chemical reactions typical of nitrogen-rich heterocycles:

  1. Substitution Reactions: The amine group can undergo nucleophilic substitution reactions.
  2. Cyclization: Under certain conditions, it can participate in further cyclization reactions leading to more complex derivatives.
  3. Functionalization: The presence of multiple nitrogen atoms allows for functionalization at various positions on the ring system.

These reactions are critical for developing derivatives with enhanced biological activities .

Technical Details

Understanding the reaction mechanisms involves studying electron flow during bond formation and cleavage, often using techniques such as NMR spectroscopy and mass spectrometry to monitor reaction progress and product formation.

Mechanism of Action

Process

The mechanism of action for 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride primarily involves its interaction with specific protein kinases. This compound has been identified as an inhibitor of Janus kinase enzymes (JAK), which play significant roles in signaling pathways associated with immune responses.

  1. Binding Affinity: The compound exhibits a high binding affinity for JAK enzymes, which is crucial for its efficacy as an immunosuppressive agent.
  2. Signal Transduction Inhibition: By inhibiting JAK activity, the compound disrupts downstream signaling pathways that lead to inflammatory responses.

Quantitative measures such as IC50 values demonstrate its potency against specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow powder.
  • Melting Point: Approximately 257 °C.
  • Solubility: Generally soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Sensitive to air; should be stored under inert gas conditions.
  • Hazard Statements: Causes skin irritation and serious eye irritation; appropriate safety measures should be taken during handling .
Applications

Scientific Uses

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride has significant applications in medicinal chemistry:

  1. Drug Development: It serves as a scaffold for designing new inhibitors targeting protein kinases involved in various diseases including autoimmune disorders and cancers.
  2. Research Tool: Used in studies aimed at understanding signal transduction pathways influenced by JAK enzymes.
  3. Therapeutic Potential: Investigated for its role in treating conditions like rheumatoid arthritis, lupus, and other inflammatory diseases due to its immunosuppressive properties .
Introduction to 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride

Structural and Functional Overview of Pyrrolo[2,3-d]pyrimidine Scaffolds

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a nitrogen-rich bicyclic heterocycle that serves as a bioisostere for purine nucleobases, enabling targeted interactions with ATP-binding sites of kinases. Its core structure consists of a fused pyrrole and pyrimidine ring, with the 4-amino group (–NH₂) serving as a critical hydrogen-bond donor/acceptor for molecular recognition [1] [7]. The protonated nitrogen at position 7 enhances water solubility, while the C2–C3 bond allows rotational flexibility for optimal binding. In 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, the hydrochloride salt further ionizes the amine group, improving crystallinity and bioavailability [1] [9]. This scaffold’s versatility permits substitutions at N7, C2, C5, and the 4-amino group, enabling precise modulation of steric, electronic, and pharmacokinetic properties. For example, N-methylation at the 4-amino position (as in tofacitinib intermediates) enhances metabolic stability, while hydrophobic substituents at C5 improve kinase selectivity by occupying allosteric pockets [2] [7].

Table 1: Key Structural Modifications and Their Effects on Pyrrolo[2,3-d]pyrimidine Derivatives

Substitution SiteExample GroupFunctional ImpactTarget Application
N7Methyl, TosylModulates solubility; Tosyl groups act as protecting groups in synthesis [7]Kinase inhibitor intermediates
C5Aryl (e.g., naphthyl)Enhances hydrophobic pocket binding; improves kinase selectivity [5] [10]PKB/BTK inhibitors
4-AminoN-Methyl, PiperidinylAdjusts hydrogen-bond capacity; improves cell permeability [2] [4]JAK/BTK inhibitors
Salt FormHydrochlorideIncreases crystallinity, solubility, and stability [1] [6]Drug formulations

Pharmacological Significance of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit broad pharmacological activities, primarily as kinase inhibitors targeting cancer, autoimmune, and inflammatory diseases. The scaffold’s ability to mimic purines allows competitive ATP binding, while strategic substitutions confer selectivity:

  • BTK Inhibition: In rheumatoid arthritis (RA), derivatives like B16 (bearing a 4-piperidinylmethyl linker and acrylamide warhead) irreversibly inhibit Bruton’s tyrosine kinase (BTK) by covalent binding to Cys481. B16 shows >150-fold selectivity over EGFR, mitigating off-target toxicity risks associated with earlier inhibitors like ibrutinib [4] [6].
  • PKB/Akt Inhibition: 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines (e.g., CCT128930) inhibit Protein Kinase B (PKB) with IC₅₀ values of 6–35 nM. Selectivity over PKA is achieved via 2,4-dichlorobenzyl groups that exploit a hydrophobic pocket unique to PKB [3].
  • Antimalarial Activity: Derivatives with C5-naphthyl groups inhibit Plasmodium falciparum CDPK4 (IC₅₀ = 0.21–0.53 µM) by occupying a hydrophobic pocket adjacent to the gatekeeper residue [5].
  • Multi-Kinase Inhibition: Halogenated derivatives (e.g., 5k) simultaneously target EGFR, Her2, VEGFR2, and CDK2 (IC₅₀ = 40–204 nM), inducing apoptosis in hepatocellular carcinoma [10].

Table 2: Pharmacological Profiles of Key Derivatives

CompoundTargetIC₅₀/ActivityTherapeutic ApplicationKey Structural Features
B16 [4]BTK<10 nMRheumatoid arthritisAcrylamide warhead; 4-piperidinyl linker
CCT128930 [3]PKBβ6.0 nMCancer4-(4-Chlorobenzyl)piperidine
AS1810722 [8]STAT6Potent inhibitionAsthma3,5-Difluorobenzyl at N7
5k [10]EGFR/Her2/VEGFR2/CDK240–204 nMMulti-cancer typesHalogenated benzylidene hydrazide
Antimalarial lead [5]PfCDPK40.21–0.53 µMMalariaC5-naphthyl; N7-cyclopropylmethyl

Rationale for Hydrochloride Salt Formulation in Drug Development

The hydrochloride salt form of 7H-pyrrolo[2,3-d]pyrimidin-4-amine is essential for optimizing pharmaceutical properties in drug development. Key advantages include:

  • Enhanced Solubility: Protonation of the 4-amino group improves aqueous solubility (e.g., >50% increase compared to free bases), facilitating absorption in the gastrointestinal tract. This is critical for oral bioavailability, as seen in tofacitinib intermediates [2] [6].
  • Improved Stability: The hydrochloride salt inhibits oxidation and degradation during storage. For instance, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride remains stable under inert gas at 2–8°C, whereas the free base decomposes >225°C [2].
  • Crystallinity and Handling: Salt formation promotes crystalline solid structures, easing purification, milling, and tablet compression. Derivatives like tofacitinib impurities (e.g., N-benzyl-4-methylpiperidinyl analogs) are isolated as hydrochloride salts with defined melting points (180–183°C) [7].
  • Synthetic Advantages: Hydrochloride salts precipitate readily from reaction mixtures, simplifying isolation and increasing yields (e.g., 86% yield in tofacitinib synthesis) [2].

Table 3: Impact of Hydrochloride Salt Formation on Key Properties

PropertyFree BaseHydrochloride SaltFunctional Benefit
SolubilityLow in water; high in organic solventsHigh aqueous solubility (e.g., in acidic buffers) [2] [6]Improves oral absorption
StabilityProne to oxidationStable at 2–8°C under inert gas [2]Extends shelf life
CrystallinityAmorphous or low-melting solidsDefined melting points (>180°C) [7]Eases formulation and quality control
Synthesis YieldVariable purification efficiencyUp to 86% after precipitation [2]Reduces manufacturing costs

Concluding Remarks

The 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride scaffold exemplifies rational drug design, combining structural versatility with tunable pharmacology. Its hydrochloride salt form addresses critical developability challenges, enabling clinical translation of kinase inhibitors for oncology, immunology, and infectious diseases. Future directions include exploiting C5 halogenation for enhanced selectivity and covalent warheads for sustained target engagement.

Properties

CAS Number

1233518-21-2

Product Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

Molecular Formula

C6H7ClN4

Molecular Weight

170.6

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H3,7,8,9,10);1H

InChI Key

CBSFHACOKWGHCS-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=NC(=C21)N.Cl

Synonyms

7H-pyrrolo[2,3-d]pyriMidin-4-aMine hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.